Ascofuranone
Overview
Description
Ascofuranone is an antibiotic produced by various ascomycete fungi including Acremonium sclerotigenum . It inhibits the Trypanosoma brucei alternative oxidase and is a lead compound in efforts to produce other drugs targeting this enzyme for the treatment of sleeping sickness .
Synthesis Analysis
The proposed biosynthesis of ascofuranone was reported by Kita et al., as well as by Abe et al . The prenylation of orsellinic acid, followed by terminal cyclization through epoxidation is how ascofuranone can be synthesized .Molecular Structure Analysis
Ascofuranone has a molecular structure of 5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxo-tetrahydrofuran-2-yl]-3-methyl-octa-2,6-dienyl]-2,4-dihydroxy-6-methyl-benzaldehyde and a molecular weight of 420.93 .Chemical Reactions Analysis
The reactions and responsible genes for Ascofuranone biosyntheses in A. egyptiacum have been identified by heterologous expression, in vitro reconstruction, and gene deletion experiments with the aid of a genome-wide differential expression analysis .Physical And Chemical Properties Analysis
Ascofuranone has a molar mass of 420.93 g·mol−1, a density of 1.207 g/mL, and a boiling point of 581.2 °C .Scientific Research Applications
Anti-Tumor Effects Ascofuranone has demonstrated multiple anti-tumor effects, including cell cycle arrest, inhibition of mitochondrial respiration, and angiogenesis inhibition. It suppresses cancer cell migration, invasion, and motility in various cancer cell lines by blocking actin cytoskeleton organization and focal adhesion kinase (FAK) activation through the inhibition of the mTORC1 pathway. This highlights its potential as an anti-metastatic compound (Jeong et al., 2020). Additionally, ascofuranone induces G1 arrest in human cancer cells independently of p53, by upregulating p21WAF1/CIP1 and downregulating c-Myc and G1 cyclins (Jeong et al., 2010).
Modulation of Adiponectin and PPARγ Ascofuranone increases the expression of adiponectin and PPARγ, which are key in regulating lipid metabolism and insulin sensitivity, in 3T3-L1 murine pre-adipocyte cell lines. This suggests a role for ascofuranone in improving glucose uptake and has implications for diabetes and insulin resistance management (Chang & Cho, 2012).
Trypanosomiasis Treatment Ascofuranone exhibits potent inhibitory effects on the mitochondrial electron-transport system of Trypanosoma brucei brucei, suggesting its potential as a therapeutic agent for African trypanosomiasis. It specifically targets the mitochondrial ubiquinone redox machinery, crucial for the parasite's energy production (Minagawa et al., 1997).
Biosynthetic Pathways for Industrial Production The complete biosynthetic pathways of ascofuranone have been identified in Acremonium egyptiacum. Understanding these pathways is essential for the industrial production and potential drug development of ascofuranone, particularly for diseases like African trypanosomiasis (Araki et al., 2019).
Inhibition of Cell Migration in Lung Cancer Ascofuranone inhibits epidermal growth factor-induced cell migration and epithelial-mesenchymal transition in lung cancer cells. It regulates the expression of EMT-associated proteins, suggesting a role in preventing tumor growth and metastasis (Kim et al., 2020).
Hypolipidemic Activity Ascofuranone has been identified as a hypolipidemic substance, implying its potential use in managing lipid disorders. It significantly reduces serum lipid levels and prevents hepatic and cardiac cholesterol deposits (Sawada et al., 1973).
Safety And Hazards
Ascofuranone should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxooxolan-2-yl]-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYPZLGWVQQOST-JUERRSSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/[C@@H]2CC(=O)C(O2)(C)C)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903967 | |
Record name | Ascofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ascofuranone | |
CAS RN |
38462-04-3 | |
Record name | Ascofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38462-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ascofuranone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038462043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ascofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASCOFURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I31EFB9515 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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